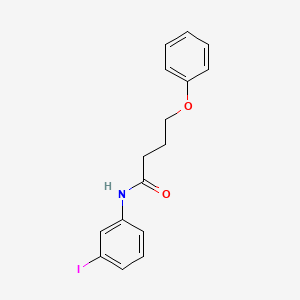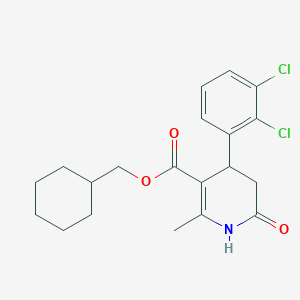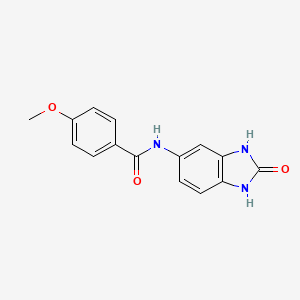
N-(3-iodophenyl)-4-phenoxybutanamide
Vue d'ensemble
Description
N-(3-iodophenyl)-4-phenoxybutanamide, also known as IPPB, is a synthetic compound that belongs to the family of phenylbutanamides. It is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(3-iodophenyl)-4-phenoxybutanamide exerts its biological effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and thermogenesis, resulting in increased energy expenditure and improved metabolic health. Moreover, N-(3-iodophenyl)-4-phenoxybutanamide-induced PPARδ activation has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cancer cell proliferation and invasion.
Biochemical and physiological effects:
N-(3-iodophenyl)-4-phenoxybutanamide has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced adiposity, increased energy expenditure, inhibition of cancer cell growth, and anti-inflammatory effects. These effects are mediated by the activation of PPARδ and the subsequent upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-iodophenyl)-4-phenoxybutanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its poor solubility in water, which may limit its use in in vitro assays, and its high cost, which may limit its use in large-scale studies.
Orientations Futures
N-(3-iodophenyl)-4-phenoxybutanamide has great potential for further research and development in various fields. Some of the future directions for N-(3-iodophenyl)-4-phenoxybutanamide research include:
1. Investigating the potential therapeutic applications of N-(3-iodophenyl)-4-phenoxybutanamide in other diseases such as neurodegenerative disorders, cardiovascular diseases, and respiratory diseases.
2. Developing more potent and selective PPARδ agonists based on the structure of N-(3-iodophenyl)-4-phenoxybutanamide.
3. Studying the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(3-iodophenyl)-4-phenoxybutanamide.
4. Exploring the potential use of N-(3-iodophenyl)-4-phenoxybutanamide in combination with other drugs or therapies to enhance its therapeutic efficacy.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(3-iodophenyl)-4-phenoxybutanamide in humans.
Conclusion:
In conclusion, N-(3-iodophenyl)-4-phenoxybutanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its biological effects by activating PPARδ and has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced adiposity, increased energy expenditure, inhibition of cancer cell growth, and anti-inflammatory effects. N-(3-iodophenyl)-4-phenoxybutanamide has several advantages for lab experiments, but also has some limitations. Further research and development of N-(3-iodophenyl)-4-phenoxybutanamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
N-(3-iodophenyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases such as metabolic disorders, cancer, and inflammation. It has been shown to improve insulin sensitivity, reduce adiposity, and increase energy expenditure in animal models of obesity and diabetes. In addition, N-(3-iodophenyl)-4-phenoxybutanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c17-13-6-4-7-14(12-13)18-16(19)10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMKJRYKNQNTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4750347.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-propylpropanamide](/img/structure/B4750369.png)
![N-(4-sec-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4750378.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4750392.png)

![2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4750402.png)
![1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4750405.png)
![7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4750412.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750424.png)
![5-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750429.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4750433.png)